molecular formula C10H18O2 B1616496 Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate CAS No. 771-10-8

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate

Cat. No. B1616496
CAS RN: 771-10-8
M. Wt: 170.25 g/mol
InChI Key: JGWIOJNKGNJJLE-UHFFFAOYSA-N
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Description

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate is a chemical compound with the empirical formula C10H18O2 . It has a molecular weight of 170.25 . The CAS Number for this compound is 771-10-8 .


Synthesis Analysis

The synthesis of Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate involves putting tetramethylethylene and a catalyst into a reaction kettle. The kettle is heated to a certain temperature, after which a dichloroethane solution of ethyl diazoacetate is added dropwise. After the reaction, the solvent dichloroethane is distilled, and then azeotrope with water is distilled to obtain ethyl tetramethylcyclopropanecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate can be represented by the SMILES string CCOC(=O)C1C(C)(C)C1(C)C . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate has a boiling point of 76-77 °C (at a pressure of 15 Torr) and a density of 0.9215 g/cm3 .

Safety and Hazards

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate is classified as a flammable liquid and vapor (Hazard Statement: H226) according to the GHS classification .

properties

IUPAC Name

ethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6-12-8(11)7-9(2,3)10(7,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWIOJNKGNJJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227881
Record name Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate

CAS RN

771-10-8
Record name Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2,3,3-tetramethylcyclopropane-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The method of Mesheheryakov, Chem. Abstr., 54, 24436d (1960) was employed. To a mixture of 19 g. (0.226 mole) of 2,3-dimethyl-2-butene and 2 g. of cupric sulfate is added at reflux a mixture of 51 g. (0.447 mole) ethyl diazoacetate and 19 g. of 2,3-dimethyl-2-butene. The resulting mixture is heated at reflux for 3 hours, cooled, filtered and distilled to afford 19.8 g. (26%) of the desired cyclic ester, B.P. 76°-77° (15 mm.)
[Compound]
Name
24436d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.226 mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.447 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cyclic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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